2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

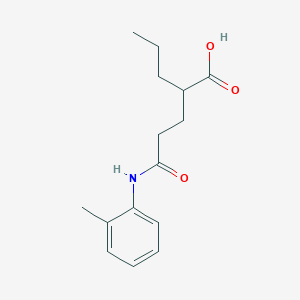

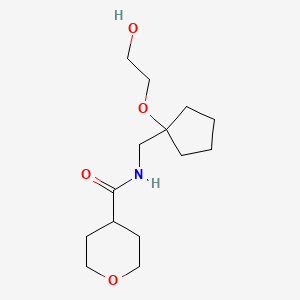

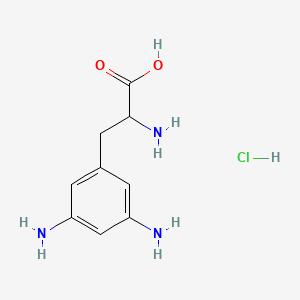

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid, also known as 2-TEP, is a synthetic compound that has been studied for its potential medical applications. Its structure is composed of two aromatic rings, two carboxylic acid groups, and an amide group. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-TEP has been studied for its potential use as an anti-inflammatory agent and analgesic, as well as its potential as an anticancer agent.

Scientific Research Applications

Molecular Imprinting and Specific Recognition

A study by Yang et al. (2018) demonstrated the use of molecularly imprinted monoliths for the specific recognition of domoic acid, a shellfish poison. This approach, utilizing a polymer-based system, illustrates the potential for designing selective adsorbents for environmental and food safety applications, potentially applicable to compounds like 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid for targeted separation or detection tasks (Yang et al., 2018).

Antioxidant and Antibacterial Properties

The synthesis and characterization of metal complexes with certain ligands, as explored by Ejidike and Ajibade (2015), reveal the potential of such complexes in exhibiting significant antioxidant and antibacterial activities. This indicates the broader relevance of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid derivatives in medicinal chemistry and materials science, particularly in the development of new therapeutic agents (Ejidike & Ajibade, 2015).

Biodegradable Polymer Synthesis

Research into the synthesis of "clickable" biodegradable polymers from precursors like 2-hydroxy-4-pentynoic acid showcases the potential for compounds with similar structures to 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid in creating novel materials. These polymers allow for the introduction of a wide range of functional groups, offering versatility in material design and applications in biomedicine and environmental sustainability (Zhang et al., 2014).

Catalysis and Chemical Transformations

The use of Brønsted ionic liquids for catalytic activity in aldol condensations, as studied by Iglesias et al. (2010), provides insights into the catalytic applications of compounds containing carboxylic acid groups, similar to 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid. These findings highlight the role of such compounds in facilitating chemical transformations, with implications for synthesis and industrial chemistry (Iglesias et al., 2010).

Plant Pathogen Resistance

A study on novel synthetic amides of adipic acid demonstrated the potential of these compounds in inducing resistance in plants against pathogens, suggesting a role for similar compounds in agriculture and plant science. Such applications underscore the potential utility of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid derivatives in developing new agrochemicals for plant protection (Flors et al., 2003).

properties

IUPAC Name |

5-(2-methylanilino)-5-oxo-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-6-12(15(18)19)9-10-14(17)16-13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMASGCOZSWPNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)NC1=CC=CC=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)

![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)